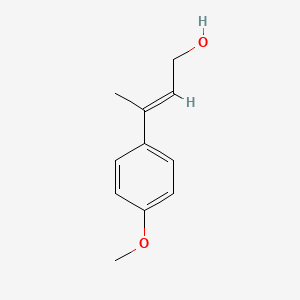
Pentatriaconta-1,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentatriaconta-1,7-diene is an organic compound with the molecular formula C35H68. It is a long-chain hydrocarbon with two double bonds located at the first and seventh carbon atoms. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentatriaconta-1,7-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the free radical halogenation of an alkene using N-bromosuccinimide (NBS) followed by elimination with a strong base can yield the desired diene . Another method involves the dehydration of alcohols, where the removal of water from diols can produce conjugated dienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes These processes often utilize catalysts to enhance reaction rates and yields
Análisis De Reacciones Químicas
Types of Reactions
Pentatriaconta-1,7-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can convert the diene into a saturated hydrocarbon.
Substitution: The compound can undergo electrophilic addition reactions, where electrophiles add to the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons or alkyl halides.
Aplicaciones Científicas De Investigación
Pentatriaconta-1,7-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of long-chain dienes.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Medicine: Research on this compound may provide insights into the development of new pharmaceuticals.
Industry: It can be used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of pentatriaconta-1,7-diene involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions such as the Diels-Alder cycloaddition, where the diene reacts with a dienophile to form a cyclic product . This reaction is facilitated by the electron-rich nature of the diene, which interacts with the electron-deficient dienophile.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure to 1,3-butadiene.
1,4-Pentadiene: A non-conjugated diene with two isolated double bonds.
Uniqueness
Pentatriaconta-1,7-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical and physical properties compared to shorter dienes like 1,3-butadiene and isoprene .
Propiedades
Número CAS |
138538-53-1 |
|---|---|
Fórmula molecular |
C35H68 |
Peso molecular |
488.9 g/mol |
Nombre IUPAC |
pentatriaconta-1,7-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16-35H2,2H3 |
Clave InChI |
YEXWSNPACHEDRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)



![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)


